

# Application Notes and Protocols for STF-118804 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

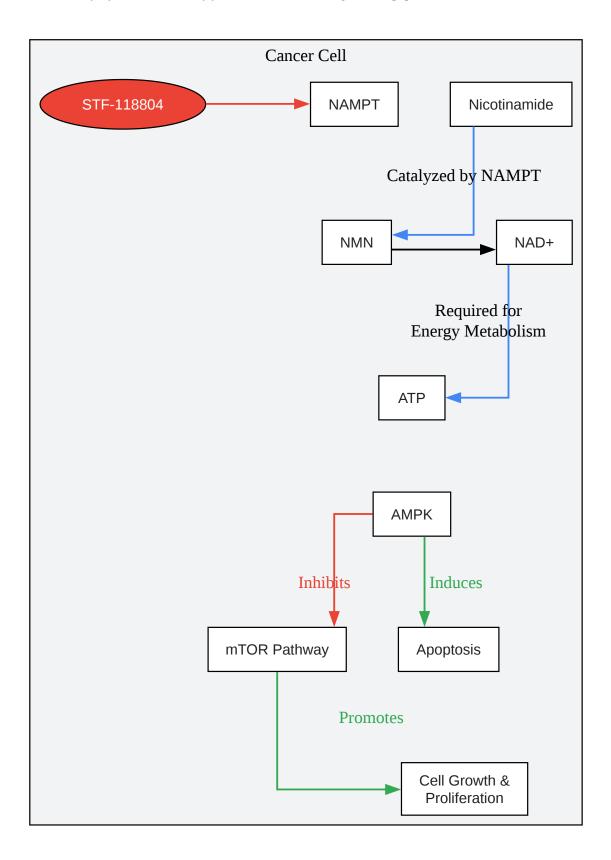
**STF-118804** is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] By depleting intracellular NAD+ levels, **STF-118804** induces a metabolic collapse in cancer cells, leading to activation of the energy-sensing AMPK pathway and inhibition of the pro-growth mTOR signaling cascade.[1] This targeted metabolic disruption has demonstrated significant antitumor efficacy in preclinical mouse models of pancreatic cancer and acute lymphoblastic leukemia. These application notes provide detailed protocols for the in vivo administration of **STF-118804** in mouse models, including dosage, formulation, and expected outcomes, to aid researchers in the evaluation of this promising anti-cancer agent.

### **Mechanism of Action**

STF-118804 competitively inhibits NAMPT, which is crucial for the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[1][3] NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions in energy metabolism.[1] [4] Inhibition of NAMPT by STF-118804 leads to a rapid depletion of intracellular NAD+ pools, triggering a metabolic crisis characterized by decreased ATP levels.[1][5] This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR)



pathway, a key signaling node that promotes cell growth and proliferation.[1] The net effect is the induction of apoptosis and suppression of tumor growth.[5]





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Figure 1: Signaling pathway of STF-118804 action.

# In Vivo Efficacy Data Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

In an orthotopic mouse model using Panc-1 human pancreatic cancer cells, **STF-118804** demonstrated significant tumor growth inhibition.[2]

Treatment Group	Dosage & Administration	Mean Tumor Luminescence (Photons/s) at Day 21	Mean Final Tumor Weight (g)
Vehicle	-	~1.8 x 108	~1.5
STF-118804	25 mg/kg, i.p., daily for 21 days	~0.5 x 108	~0.5

Data extracted and estimated from Espindola-Netto et al., Oncotarget, 2017.[2]

### Acute Lymphoblastic Leukemia (ALL) Xenograft Model

In an orthotopic xenograft model of high-risk acute lymphoblastic leukemia using MV411 cells, **STF-118804** treatment led to improved survival.[6]

Treatment Group	Dosage & Administration	Outcome
Vehicle	-	Median survival of approximately 30 days
STF-118804	25 mg/kg, s.c., twice daily	Significantly extended survival

Note: Specific survival data with p-values were not available in the reviewed sources.



# **Experimental Protocols**Pancreatic Cancer Orthotopic Xenograft Model

This protocol is based on the study by Espindola-Netto et al., 2017.[2]

- 1. Cell Culture:
- Culture Panc-1 cells expressing GFP-luciferase in appropriate media (e.g., DMEM with 10% FBS).
- 2. Animal Model:
- Use immunodeficient mice (e.g., nude mice).
- Anesthetize the mice and orthotopically implant 1 x 106 Panc-1-GFP/Luciferase cells into the pancreas.
- 3. Tumor Growth Monitoring:
- Monitor tumor growth weekly via bioluminescence imaging.
- Begin treatment when tumors are established (e.g., after 3 weeks).
- 4. STF-118804 Formulation and Administration:
- Formulation: While the specific vehicle for the i.p. injection in the pancreatic cancer study
  was not detailed in the primary publication, a common formulation for in vivo use of STF118804 is as follows:
  - 5% DMSO
  - 40% PEG300
  - 5% Tween 80
  - 50% ddH2O
- Dosage: 25 mg/kg body weight.



- Administration: Administer daily via intraperitoneal (i.p.) injection for 21 consecutive days.
- 5. Efficacy Evaluation:
- Continue to monitor tumor burden weekly using bioluminescence imaging.
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Measure final tumor weight and volume.
- Analyze NAD+ levels in tumor tissue to confirm target engagement.



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Figure 2: Experimental workflow for PDAC mouse model.

# Acute Lymphoblastic Leukemia Orthotopic Xenograft Model

This protocol is based on the study by Matheny et al., 2013.

- 1. Cell Culture:
- Culture MV411 human leukemia cells.
- 2. Animal Model:
- Use sublethally irradiated immunodeficient mice (e.g., NSG mice).



- Transplant MV411 cells into the mice.
- 3. Engraftment and Treatment Initiation:
- Confirm leukemia engraftment (e.g., via bioluminescence if cells are luciferase-tagged).
- Initiate treatment once engraftment is confirmed.
- 4. **STF-118804** Formulation and Administration:
- Formulation: A suitable formulation for subcutaneous injection can be prepared using:
  - 5% DMSO
  - 95% Corn oil
- Dosage: 25 mg/kg body weight.
- Administration: Administer twice daily via subcutaneous (s.c.) injection.
- 5. Efficacy Evaluation:
- · Monitor survival of the mice.
- Assess leukemia burden through methods such as bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
- At the study endpoint, assess leukemia-initiating cell frequency.

## **Safety and Toxicology**

In the preclinical studies cited, **STF-118804** was generally well-tolerated at the efficacious doses. No significant weight loss was reported in the pancreatic cancer model during the treatment period.[2] However, as with any NAMPT inhibitor, potential for on-target toxicities should be considered, and appropriate monitoring of animal health is essential throughout the study.

### Conclusion



**STF-118804** is a valuable tool for investigating the role of the NAD+ salvage pathway in cancer biology and for preclinical evaluation of NAMPT inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies using **STF-118804** in mouse models of cancer. Careful attention to formulation, dosage, and administration route is critical for achieving reproducible and meaningful results.

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